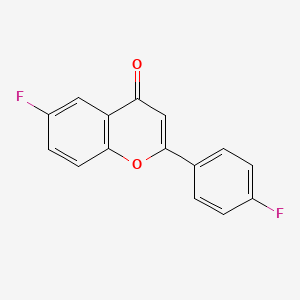

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one is a chemical compound with the linear formula C16H9F2NO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new biologically interesting fluorinated 2-arylchroman-4-ones and their 3-arylidene derivatives were synthesized based on the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . Another approach includes benzoylation reaction accompanied by ring closure of 2-amino-5-flurobenzoic acid by stirring it with 4-flurobenzoylchloride to obtain 6-fluoro-2-(4-fluorophenyl)benzoxazinone .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H, 19F, and 13C NMR spectral data, and for some representatives of heterocycles also using NOESY spectra and X-ray diffraction analysis .Chemical Reactions Analysis

It was found that obtained (E)-3-arylidene-2-aryl-chroman-4-ones reacted with malononitrile under base conditions to form 4,5-diaryl-4H,5H-pyrano[3,2-c]chromenes . Another reaction involves 3-amino 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3 H)-one and different aldehydes in equivalent molar quantities mixed in glacial acetic acid and heated under reflux for 6 h .Applications De Recherche Scientifique

Environment-Sensitive Fluorophore

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one exhibits unusual fluorescence properties, making it an excellent candidate for use as an environment-sensitive fluorophore. Its fluorescence significantly increases in protic solvents compared to aprotic solvents, suggesting potential applications in developing new fluorogenic sensors for various environmental and analytical purposes (Uchiyama et al., 2006).

Synthesis of Fluorinated Compounds

This compound has been used in the regioselective synthesis of fluorinated phenols, biaryls, and other derivatives, illustrating its versatility in organic synthesis. Such compounds have applications in pharmaceuticals, agrochemicals, and materials science, highlighting the compound's utility in creating fluorinated molecules with desirable properties (Hussain et al., 2008).

Photochemical and Thermal Reactions

Research on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, a related compound, using 19F NMR spectroscopy, has revealed insights into photochromic behavior, including the formation of photoisomers under UV irradiation. These findings are crucial for understanding the photochemical and thermal reactions of such compounds, with implications for their use in materials science and photophysics (Delbaere et al., 2003).

Advanced Oxidation Processes

The compound's derivatives have been explored for their reactivity and stability in advanced oxidation processes. This research is essential for environmental applications, such as pollutant degradation and the development of more sustainable chemical processes (Yang et al., 2014).

Fluorescent Probes for Bioimaging

Derivatives of this compound have been developed as fluorescent probes for Zn²⁺, showcasing significant shifts in emission wavelength upon binding. Such probes are invaluable for bioimaging applications, enabling the visualization of zinc ions in biological systems, which is crucial for understanding cellular processes (Tan et al., 2014).

Antimicrobial Activity

Research into novel urea/thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl shows significant antimicrobial activity, suggesting the compound's potential as a scaffold for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, highlighting the need for new therapeutic options (Mannam et al., 2020).

Propriétés

IUPAC Name |

6-fluoro-2-(4-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWLKGEWWHCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

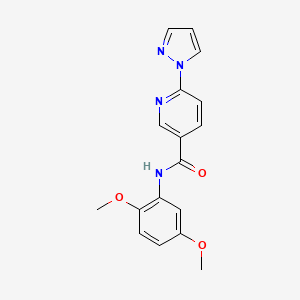

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)

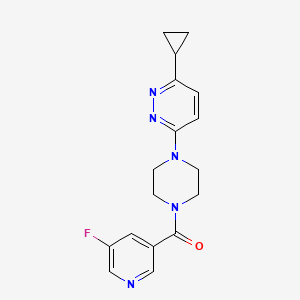

![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)